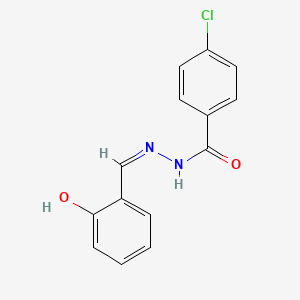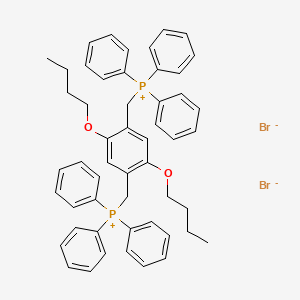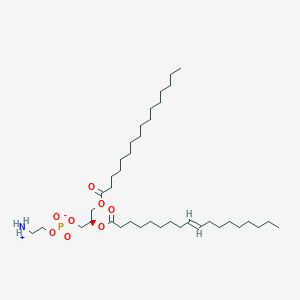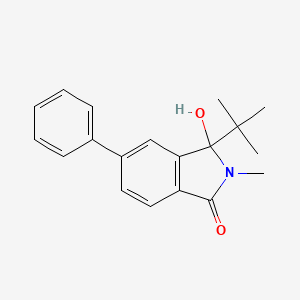
2-Chloro-3-(3,4-dimethylanilino)naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(3,4-dimethylanilino)naphthoquinone is a synthetic organic compound with the molecular formula C18H14ClNO2. It belongs to the class of naphthoquinones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3,4-dimethylanilino)naphthoquinone typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 3,4-dimethylaniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(3,4-dimethylanilino)naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
2-Chloro-3-(3,4-dimethylanilino)naphthoquinone has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anticancer and antimicrobial treatments.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(3,4-dimethylanilino)naphthoquinone involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. It also interacts with specific enzymes and proteins, disrupting their normal functions and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-(3-nitroanilino)-1,4-naphthoquinone
- 2-Chloro-3-(2,4-dimethylanilino)-1,4-naphthoquinone
- 2-Chloro-3-(3,4-dichloroanilino)-1,4-naphthoquinone
Uniqueness
2-Chloro-3-(3,4-dimethylanilino)naphthoquinone is unique due to the presence of the 3,4-dimethylanilino group, which imparts specific chemical and biological properties. This structural feature enhances its reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
64505-78-8 |
|---|---|
Fórmula molecular |
C18H14ClNO2 |
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
2-chloro-3-(3,4-dimethylanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H14ClNO2/c1-10-7-8-12(9-11(10)2)20-16-15(19)17(21)13-5-3-4-6-14(13)18(16)22/h3-9,20H,1-2H3 |
Clave InChI |
JVEZZWGCCORJLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11939911.png)

![4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide](/img/structure/B11939923.png)

![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939929.png)

![N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide](/img/structure/B11939949.png)
![5-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11939962.png)

![8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene](/img/structure/B11939966.png)


![[2-(1-Propynylsulfonyl)ethyl]benzene](/img/structure/B11939986.png)

